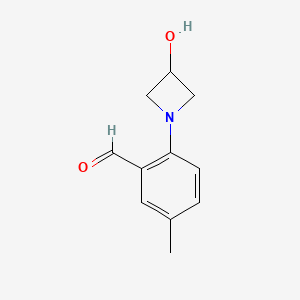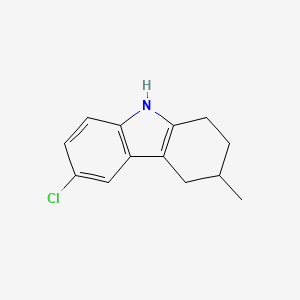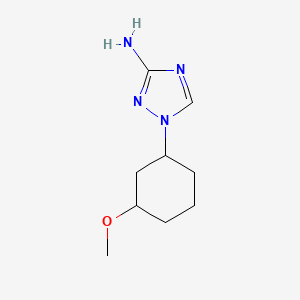![molecular formula C8H14F2O2 B13191395 1-[(2,2-Difluoroethenyl)oxy]-3,3-dimethylbutan-2-ol](/img/structure/B13191395.png)
1-[(2,2-Difluoroethenyl)oxy]-3,3-dimethylbutan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2,2-Difluoroethenyl)oxy]-3,3-dimethylbutan-2-ol is a chemical compound with the molecular formula C8H14F2O2 It is characterized by the presence of a difluoroethenyl group attached to an oxygen atom, which is further connected to a dimethylbutanol structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,2-Difluoroethenyl)oxy]-3,3-dimethylbutan-2-ol typically involves the reaction of 2,2-difluoroethenyl alcohol with 3,3-dimethylbutan-2-ol under specific conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the ether linkage. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and high throughput. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(2,2-Difluoroethenyl)oxy]-3,3-dimethylbutan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The difluoroethenyl group can be reduced to form a difluoroethyl group.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 1-[(2,2-Difluoroethenyl)oxy]-3,3-dimethylbutan-2-one.
Reduction: Formation of 1-[(2,2-Difluoroethyl)oxy]-3,3-dimethylbutan-2-ol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
1-[(2,2-Difluoroethenyl)oxy]-3,3-dimethylbutan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[(2,2-Difluoroethenyl)oxy]-3,3-dimethylbutan-2-ol involves its interaction with specific molecular targets. The difluoroethenyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to the observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-[(2,2-Difluoroethenyl)oxy]-3,3-dimethylbutan-2-one
- 1-[(2,2-Difluoroethenyl)oxy]-3,3-dimethylbutan-2-amine
Uniqueness
1-[(2,2-Difluoroethenyl)oxy]-3,3-dimethylbutan-2-ol is unique due to the presence of both a difluoroethenyl group and a hydroxyl group, which confer distinct chemical reactivity and potential applications. Its structural features allow for a wide range of chemical modifications, making it a versatile compound in various fields of research.
Propriétés
Formule moléculaire |
C8H14F2O2 |
|---|---|
Poids moléculaire |
180.19 g/mol |
Nom IUPAC |
1-(2,2-difluoroethenoxy)-3,3-dimethylbutan-2-ol |
InChI |
InChI=1S/C8H14F2O2/c1-8(2,3)6(11)4-12-5-7(9)10/h5-6,11H,4H2,1-3H3 |
Clé InChI |
CZLAPUZDTYGDGR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(COC=C(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Cyclopropyl-1-[(pyrrolidin-2-yl)methyl]-1H-1,2,3-triazole](/img/structure/B13191323.png)
![Methyl 4-ethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13191328.png)
![[3-(Bromomethyl)pentan-3-yl]cyclobutane](/img/structure/B13191330.png)


![N-{[(2,6-dimethylphenyl)carbamoyl]methyl}-2-(methylamino)acetamide](/img/structure/B13191340.png)




![1-Bromo-4-[(trifluoromethyl)sulfanyl]butane](/img/structure/B13191375.png)


